

Toxicity and safety data for 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dichloro-6-methylphenol**

Cat. No.: **B073991**

[Get Quote](#)

An In-Depth Technical Guide to the Toxicity and Safety of **2,4-Dichloro-6-methylphenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylphenol (CAS No. 1570-65-6) is a chlorinated aromatic organic compound.^{[1][2]} Structurally, it consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6.^{[2][3]} This compound, also known as 4,6-dichloro-o-cresol, appears as a white to off-white crystalline powder with a slight phenolic odor.^{[2][3]} While sparingly soluble in water, it is soluble in organic solvents like ethanol and acetone.^[3]

Due to its antimicrobial properties, **2,4-Dichloro-6-methylphenol** is utilized as an antiseptic and preservative in various products, including soaps, creams, and household disinfectants.^[3] Its mechanism of action involves disrupting the cell membranes and inhibiting essential enzymes of microorganisms, which gives it broad-spectrum activity against bacteria, fungi, and viruses.^[3] Given its presence in commercial products and its use as a chemical intermediate, a thorough understanding of its toxicological and safety profile is essential for professionals handling this substance.

Part 1: Physicochemical Properties

A compound's physical and chemical characteristics are fundamental to understanding its environmental fate, bioavailability, and toxicological behavior.

Property	Value	Source
CAS Number	1570-65-6	[1] [2]
Molecular Formula	C ₇ H ₆ Cl ₂ O	[1] [2]
Molecular Weight	177.02 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Odor	Slight phenolic odor	[3]
Solubility	Sparingly soluble in water; Soluble in ethanol and acetone	[3]

Part 2: Toxicological Profile

The toxicity of **2,4-Dichloro-6-methylphenol** has been evaluated through various endpoints. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of its primary hazards.

GHS Hazard Classification

The compound is classified with several key hazard statements, indicating its potential for significant health effects upon exposure.

Hazard Class	GHS Classification	Hazard Statement
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed[1] [3][4]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[1] [3][4]
Serious Eye Damage/Irritation	Category 1 / 2A	H318/H319: Causes serious eye damage / irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation[1][3][4]
Acute Inhalation Toxicity	Category 4	H332: Harmful if inhaled[4]

Acute Toxicity

Acute toxicity studies are crucial for determining the immediate health effects of a single or short-term exposure to a substance. For the related compound 2,4-dichlorophenol, the oral LD50 in mice was determined to be between 1276 and 1352 mg/kg.[5] Signs of toxicity in these studies included ataxia, tremors, salivation, and labored breathing.[5] For 2,4-dichlorophenol, the dermal LD50 in rats was 780 mg/kg, with marked to severe skin irritation observed in all dose groups.[5]

Route	Species	LD50 Value (for 2,4-dichlorophenol)	Reference
Oral	Mouse	1276 - 1352 mg/kg	[5]
Dermal	Rat	780 mg/kg	[5]


Local Tissue Effects: Skin and Eye Irritation

2,4-Dichloro-6-methylphenol is consistently identified as a skin and eye irritant.[3][6] It is classified as causing skin irritation (H315) and serious eye damage (H318).[1][3] In studies with the closely related 2,4-dichlorophenol, application to rabbit skin resulted in strong, persistent necrosis and edema, leading to its classification as corrosive to the skin.[5] This underscores the necessity of using appropriate personal protective equipment to prevent direct contact.

Genotoxicity and Mutagenicity

There is a notable lack of specific genotoxicity data for **2,4-Dichloro-6-methylphenol** itself. However, studies on related compounds provide some insight. The parent compound, 2,4-dichlorophenol, is not considered genotoxic based on a combination of in vitro and in vivo tests. [5]

Conversely, research on 2,4-dichloro-6-nitrophenol ammonium (DCNPA), a herbicide, found that while DCNPA itself was not genotoxic in several assays, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), induced a significant increase in sister chromatid exchanges and micronuclei in V79 cells.[7][8] This indicates that metabolites of a parent compound can possess genotoxic potential even if the parent does not.[7][8] This highlights the importance of understanding the metabolic fate of **2,4-Dichloro-6-methylphenol** to fully assess its genotoxic risk.

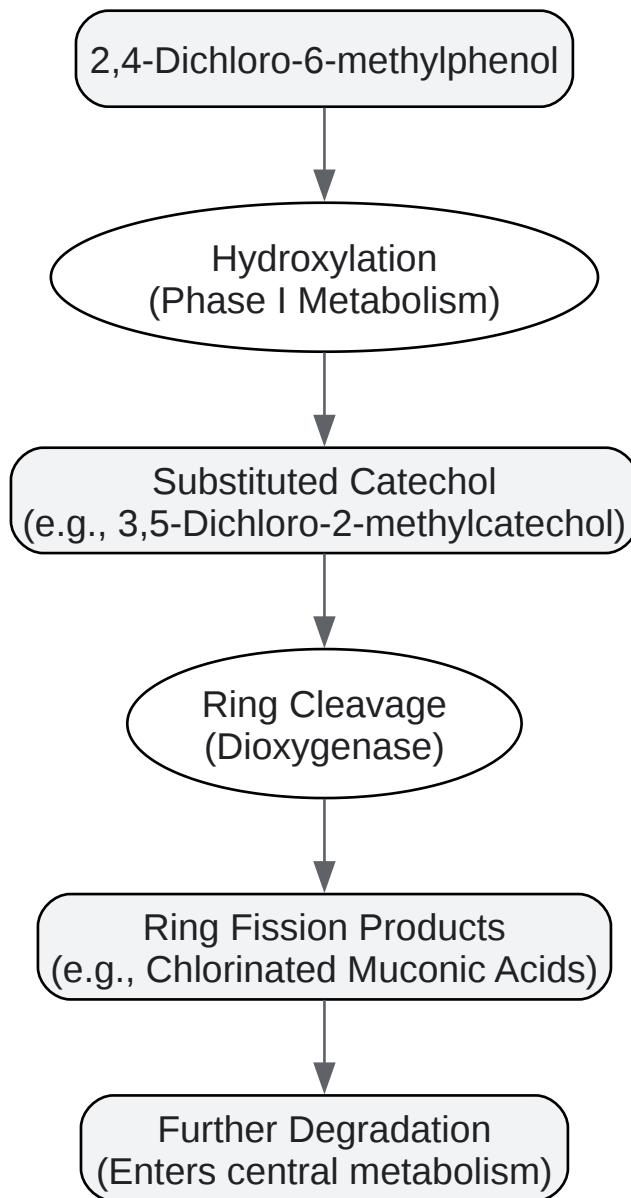
[Click to download full resolution via product page](#)

Caption: Metabolic activation of DCNPA to its genotoxic metabolite, DCAP.

Carcinogenicity

Specific long-term carcinogenicity studies on **2,4-Dichloro-6-methylphenol** are not readily available in the reviewed literature. For the related compound 2,4-dichlorophenol, studies in rats and mice did not show evidence of carcinogenic activity.[5][9] The U.S. EPA has classified 2,4-dichlorophenol in category E, indicating evidence of non-carcinogenicity for humans.[9] However, some chlorophenols as a class are suspected of having carcinogenic properties, often linked to contaminants like dioxins formed during their synthesis.[10] Given the data gap, a definitive conclusion on the carcinogenicity of **2,4-Dichloro-6-methylphenol** cannot be made without specific long-term bioassays.

Reproductive and Developmental Toxicity


There is no specific information available on the reproductive and developmental toxicity of **2,4-Dichloro-6-methylphenol**. For the broader class of phenols, prenatal exposure has been associated with reduced fetal weight and viability in animal studies.^[11] For 2,4-dichlorophenol, while it is not expected to cause adverse effects on fertility, the possibility of developmental toxicity cannot be ruled out.^[5] This represents a critical data gap, and exposure should be minimized for individuals of reproductive age until more definitive data is available.

Part 3: Ecotoxicity

The environmental impact of a chemical is a key component of its overall safety profile. Data on the ecotoxicity of **2,4-Dichloro-6-methylphenol** is limited, with some safety data sheets indicating "no data available" for its effects on aquatic life.^[12] However, a safety data sheet for a closely related compound classifies it as toxic to aquatic life with long-lasting effects. Chlorophenols, in general, are known environmental pollutants that can be toxic to aquatic organisms.^[10] Given the high lipophilicity of compounds like 2,4-dichlorophenol, they can partition from the water column into sediments and biota.^[13]

Part 4: Metabolism

Understanding the metabolic pathway of a xenobiotic is crucial for predicting its toxicity and clearance. While specific studies on **2,4-Dichloro-6-methylphenol** metabolism are scarce, the degradation of the closely related 2,4-dichlorophenol (2,4-DCP) is well-documented. The metabolism of 2,4-DCP is generally initiated by cleavage of the ether bond (if it's a derivative like the herbicide 2,4-D) followed by hydroxylation of the phenol to form a catechol.^[14] This catechol intermediate is then subject to ring cleavage via either an ortho- or meta-pathway, leading to metabolites that can enter central metabolic cycles.^[14] It is plausible that **2,4-Dichloro-6-methylphenol** follows a similar pathway.

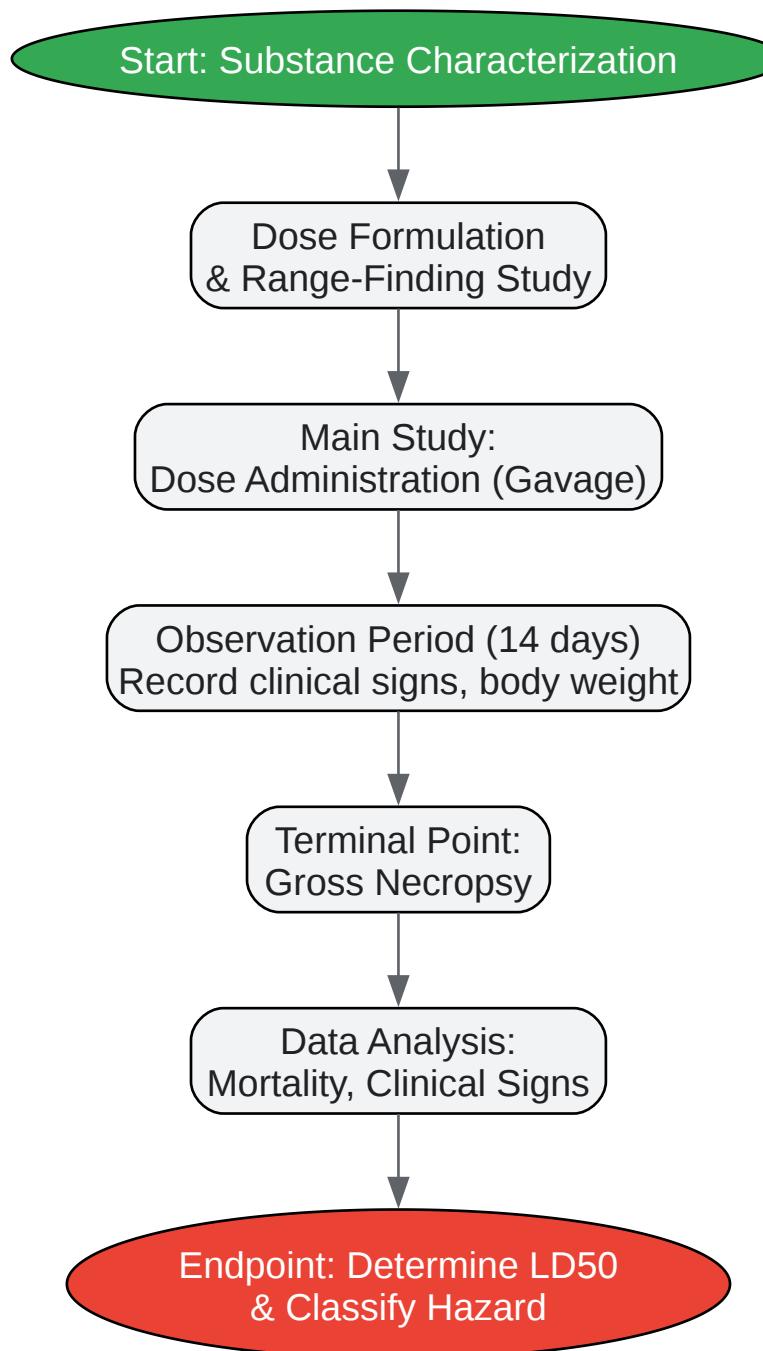
[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway for **2,4-Dichloro-6-methylphenol**.

Part 5: Safety, Handling, and Experimental Protocols

Given the identified hazards, strict adherence to safety protocols is mandatory when handling **2,4-Dichloro-6-methylphenol**.

Personal Protective Equipment (PPE)


- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][12]
- Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[12]
- Respiratory Protection: If exposure limits are exceeded or dust is generated, a full-face respirator with an appropriate filter should be used.[12]

First Aid Measures

- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration and consult a physician.[4]
- Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water.[4]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[4]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[3]

Experimental Protocol: Acute Oral Toxicity Assessment (Adapted from OECD TG 401 Principles)

This workflow outlines the key steps in assessing the acute oral toxicity of a substance like **2,4-Dichloro-6-methylphenol**, a foundational study for hazard classification.

[Click to download full resolution via product page](#)

Caption: Workflow for an acute oral toxicity study.

Conclusion

2,4-Dichloro-6-methylphenol is a compound with established utility as an antimicrobial agent. However, its toxicological profile indicates significant hazards, including acute toxicity if

swallowed or inhaled, and severe irritation to skin and eyes.[1][3][4] Critical data gaps exist, particularly concerning its genotoxic, carcinogenic, and reproductive effects. The potential for metabolites to exhibit greater toxicity than the parent compound, as seen with related chemicals, necessitates a cautious approach.[7][8] Researchers and professionals must employ stringent engineering controls and personal protective equipment to minimize exposure. Further research is required to fully elucidate the long-term health effects and environmental fate of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-6-methylphenol | C7H6Cl2O | CID 15292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 2,4-dichloro-6-methyl- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. 2,4-Dichloro-6-methylphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. In vitro studies on the genotoxicity of 2,4-dichloro-6-nitrophenol ammonium (DCNPA) and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. echemi.com [echemi.com]
- 13. wfduk.org [wfduk.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [Toxicity and safety data for 2,4-Dichloro-6-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073991#toxicity-and-safety-data-for-2-4-dichloro-6-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com